molecular formula C10H16N2O4 B11765940 tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate

tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate

Cat. No.: B11765940
M. Wt: 228.24 g/mol
InChI Key: VKCBVFITKCAJBA-MLWJPKLSSA-N
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Description

tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate is a compound of interest in organic chemistry due to its unique structure and reactivity This compound features a tert-butyl carbamate group, which is known for its stability and utility in various chemical reactions

Preparation Methods

The synthesis of tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a involving a suitable precursor.

    Introduction of the Vinyl Group: The vinyl group can be introduced via a using appropriate reagents and conditions.

    Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is typically introduced through a using tert-butyl chloroformate and a suitable amine.

Chemical Reactions Analysis

tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

    Palladium-Catalyzed Reactions: The tert-butyl carbamate group can participate in with various aryl halides, forming N-Boc-protected anilines.

Scientific Research Applications

tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the azetidinone ring and vinyl group allows for specific interactions with the enzyme’s active site, leading to inhibition of its function.

Comparison with Similar Compounds

tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the azetidinone ring and vinyl group.

    N-Boc-protected anilines: Compounds that feature a tert-butyl carbamate group attached to an aniline, used in similar palladium-catalyzed reactions.

    Azetidinone derivatives: Compounds containing the azetidinone ring, which are used in various chemical and biological applications.

The unique combination of the azetidinone ring, vinyl group, and tert-butyl carbamate group in this compound makes it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

tert-butyl N-[(3S)-2-ethenyl-1-hydroxy-4-oxoazetidin-3-yl]carbamate

InChI

InChI=1S/C10H16N2O4/c1-5-6-7(8(13)12(6)15)11-9(14)16-10(2,3)4/h5-7,15H,1H2,2-4H3,(H,11,14)/t6?,7-/m0/s1

InChI Key

VKCBVFITKCAJBA-MLWJPKLSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C(N(C1=O)O)C=C

Canonical SMILES

CC(C)(C)OC(=O)NC1C(N(C1=O)O)C=C

Origin of Product

United States

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